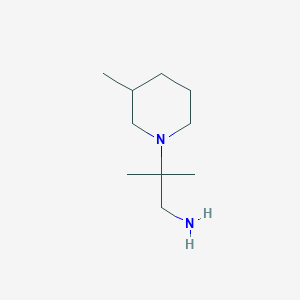![molecular formula C5H7N3 B3307623 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole CAS No. 933705-48-7](/img/structure/B3307623.png)
1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole
説明
1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole is a heterocyclic compound that contains a pyrrolidine ring fused to an imidazole ring . It is used in the pharmaceutical industry as a building block to synthesize various biologically active molecules .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. For instance, dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg (II)–EDTA system proved to be suitable for the formation of 2,5-diphenyl-2,5,6,7-tetrahydro-3 Н -pyrrolo [1,2- a ]imidazole .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .科学的研究の応用
Antibacterial and Antifungal Activity
1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole derivatives have shown significant antibacterial and antifungal activity. For instance, Demchenko et al. (2021) synthesized a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, which exhibited a broad spectrum of activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds also displayed antifungal activity against Cryptococcus neoformans, indicating their potential in antimicrobial therapy (Demchenko et al., 2021).
Synthesis of Biheterocyclic Skeletons
The compound is used in the chemoselective synthesis of biheterocyclic skeletons. Cai et al. (2015) reported the efficient synthesis of multifunctionalized tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives. This method is promising for the diversity-oriented synthesis of alkaloid analogues, demonstrating the compound's utility in complex organic synthesis (Cai et al., 2015).
Anticancer Applications
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles, a related class of compounds, have been identified as potent inhibitors of Aurora kinases, showing promise in cancer therapy. Fancelli et al. (2006) discovered a derivative that exhibited high antiproliferative activity on various cancer cell lines, suggesting its potential as an anticancer agent (Fancelli et al., 2006).
Synthesis of Nitrogen-Rich Compounds
Srinivas et al. (2014) explored the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules for potential applications in nitrogen-rich gas generators. This research highlights the compound's utility in creating high-energy materials (Srinivas et al., 2014).
Development of Pharmacologically Active Compounds
Imidazole derivatives, including this compound, are extensively studied for their pharmacological properties. Kravchenko et al. (2018) discussed the synthesis and applications of glycolurils (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones) and their analogues in various fields, including pharmaceuticals, highlighting their relevance as building blocks in supramolecular chemistry and potential pharmacological agents (Kravchenko et al., 2018).
DNA Binding and Gene Expression Modulation
Pyrrole–imidazole (Py–Im) polyamides, which include this compound derivatives, are known for their ability to bind specifically to DNA sequences and modulate gene expression. Meier et al. (2012) explored modifications to enhance the cellular uptake and biological activity of these compounds, demonstrating their potential as molecular probes or therapeutic agents (Meier et al., 2012).
Neonicotinoid Insecticides
Compounds derived from this compound have also been explored for their potential as neonicotinoid insecticides. Chen et al. (2015) synthesized tetraheterocyclic derivatives that showed excellent insecticidal activity against various pests, indicating the compound's applicability in agricultural pest control (Chen et al., 2015).
将来の方向性
特性
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSAAWDYDOKDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



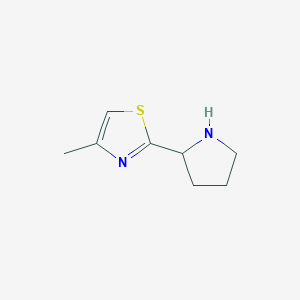
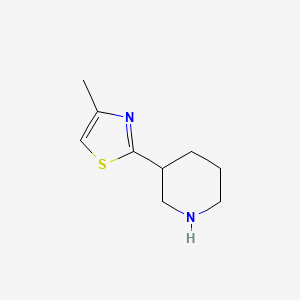


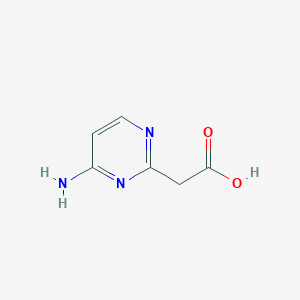
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3307580.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3307587.png)

![Octahydrofuro[3,4-b]pyridine](/img/structure/B3307617.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine](/img/structure/B3307631.png)
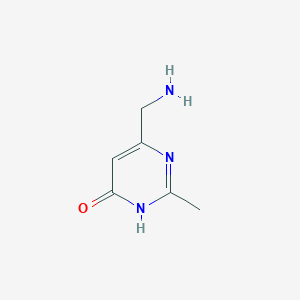
![1H-Benzo[D]imidazole-7-acetic acid](/img/structure/B3307642.png)
